![molecular formula C13H11N3O4 B14711922 2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 18513-38-7](/img/structure/B14711922.png)
2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
The synthesis of 2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methoxyphenol with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
4-((2-Methoxy-4-((4-nitrophenyl)azo)phenyl)azo)phenol: This compound has a similar structure but differs in the presence of azo groups instead of hydrazinylidene moieties.
2-Methoxy-4-nitrophenyl isothiocyanate: This compound contains an isothiocyanate group instead of the hydrazinylidene group, leading to different chemical properties and reactivity.
Properties
CAS No. |
18513-38-7 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-methoxy-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H11N3O4/c1-20-13-8-10(4-7-12(13)17)15-14-9-2-5-11(6-3-9)16(18)19/h2-8,17H,1H3 |
InChI Key |
PHKXDLKVMXKGQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
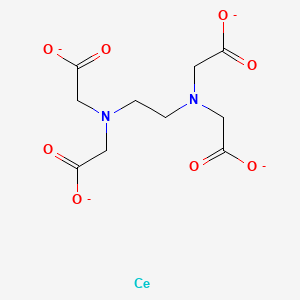
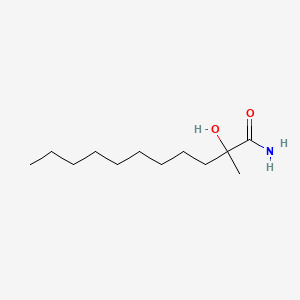


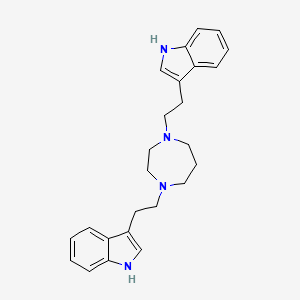


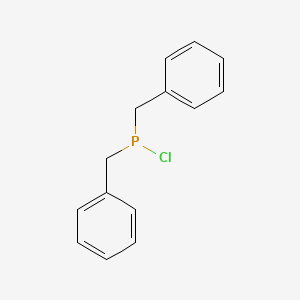
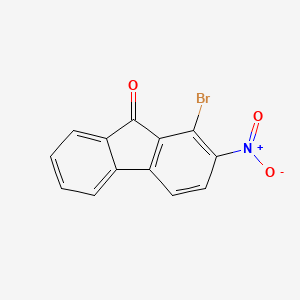

![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

